Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate

Description

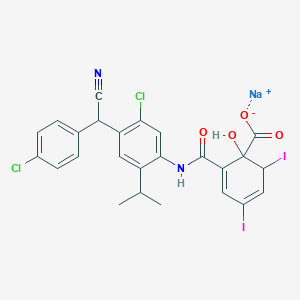

Chemical Identity: This compound, commonly known as Closantel Sodium, is a halogenated benzamide derivative with antiparasitic properties. Its IUPAC name is Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate .

Properties

CAS No. |

84604-66-0 |

|---|---|

Molecular Formula |

C25H19Cl2I2N2NaO4 |

Molecular Weight |

759.1 g/mol |

IUPAC Name |

sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-propan-2-ylphenyl]carbamoyl]-1-hydroxy-4,6-diiodocyclohexa-2,4-diene-1-carboxylate |

InChI |

InChI=1S/C25H20Cl2I2N2O4.Na/c1-12(2)16-9-17(18(11-30)13-3-5-14(26)6-4-13)20(27)10-21(16)31-23(32)19-7-15(28)8-22(29)25(19,35)24(33)34;/h3-10,12,18,22,35H,1-2H3,(H,31,32)(H,33,34);/q;+1/p-1 |

InChI Key |

SQQSYDFGSDWOSA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1NC(=O)C2=CC(=CC(C2(C(=O)[O-])O)I)I)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate involves multiple steps, including the formation of the core benzamide structure and subsequent functionalization. The key steps include:

Formation of the Benzamide Core: This involves the reaction of 3,5-diiodosalicylic acid with aniline derivatives under controlled conditions to form the benzamide core.

Functionalization: The benzamide core is then functionalized with chlorophenyl and cyanomethyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and cyanomethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Veterinary Medicine

Anthelmintic and Antiparasitic Properties

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate is primarily recognized for its effectiveness as an anthelmintic agent in veterinary medicine. It is used to treat various parasitic infections in livestock, particularly in sheep and cattle. The compound's mechanism involves the inhibition of oxidative phosphorylation in parasites, leading to a disruption in ATP production and ultimately causing parasite death .

Case Study: Efficacy in Livestock

A study conducted on the efficacy of this compound involved administering it to infected sheep. The results showed a significant reduction in parasitic load within two weeks of treatment, demonstrating its effectiveness as a veterinary pharmaceutical agent.

Organic Synthesis

Reagent in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules due to its unique functional groups that allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Data Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral environment |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, nucleophiles | Varies depending on substrate |

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may have potential therapeutic applications beyond veterinary use. Studies are ongoing to explore its effects on cellular processes and its potential as a tool for biological research .

Case Study: Cellular Effects

In vitro studies have demonstrated that this compound can influence cellular signaling pathways associated with inflammation and immune response. These findings suggest further investigation into its potential role as a therapeutic agent in treating inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily by inhibiting oxidative phosphorylation in parasites. This mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, leading to a disruption in ATP production and ultimately causing the death of the parasite . The molecular targets include enzymes involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Closantel Sodium belongs to the benzamide class, characterized by aromatic rings substituted with halogens (Cl, I) and functional groups like cyanomethyl and hydroxybenzamidate. Below is a comparison with structurally related compounds:

Table 1: Key Properties of Closantel Sodium and Analogues

Key Observations:

Halogenation: Closantel Sodium’s diiodo and dichloro substitutions enhance its lipophilicity and parasiticidal activity compared to non-halogenated analogues like the furan-indole benzamide .

Molecular Weight : Closantel Sodium (731.08 g/mol) is significantly heavier than other benzamide derivatives, likely due to its iodine content and sodium salt formation .

Bioactivity : Unlike the research-focused furan-indole derivative, Closantel Sodium’s diiodo-hydroxybenzamidate group is critical for binding to parasite-specific ion channels .

Discrepancies in Reported Data

- Molecular Formula Conflict : reports C23H15Cl2I2N2NaO4 (MW 731.08) , while lists C22H14Cl2I2N2NaO2 (MW 686.06) . This discrepancy may stem from differing salt forms or hydration states.

- Hazard Profile: Closantel Sodium has notable warnings (H302, H315, H319, H335) due to oral toxicity and irritancy, whereas analogues like the carbamate derivative lack such data .

Research Findings and Limitations

- Efficacy: Closantel Sodium outperforms non-iodinated benzamides in parasite clearance due to its prolonged half-life and tissue retention .

- Synthesis Challenges: The compound’s complex synthesis (e.g., cyanomethyl and diiodo substitutions) limits scalability compared to simpler carbamates .

Biological Activity

Sodium N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-isopropylphenyl)-2-hydroxy-3,5-diiodobenzamidate, commonly referred to as a sodium salt of a complex amide, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, mechanisms of action, and clinical implications of this compound based on diverse research findings.

- Molecular Formula : C25H18Cl2I2N2NaO4

- Molar Mass : 758.126 g/mol

- CAS Number : 84604-66-0

- EINECS Number : 283-348-8

Synthesis

The compound can be synthesized through various chemical reactions involving chlorinated phenyl derivatives and substituted salicylamides. The synthesis typically includes the introduction of the cyanomethyl group and subsequent reactions to obtain the diiodobenzamide structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer : Inhibition of growth in hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) cell lines.

- Colorectal Cancer : Effective against Caco-2 and HCT-116 cell lines.

The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell division .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Microtubule Assembly : Similar to other sulfonamide derivatives, it disrupts microtubule dynamics essential for mitosis.

- Signaling Pathway Interference : It has been shown to inhibit key oncogenic pathways, including those mediated by the erbB-2 receptor and matrix metalloproteinases (MMPs), which are crucial for cancer metastasis and progression .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Colon Cancer : A compound structurally related to sodium N-(5-chloro...) was tested against colon cancer cell lines and showed a selectivity index favoring its use over traditional chemotherapeutics .

- Breast Cancer Trials : Clinical trials involving related compounds demonstrated significant tumor reduction in patients with advanced breast cancer, highlighting their potential as adjunct therapies .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.